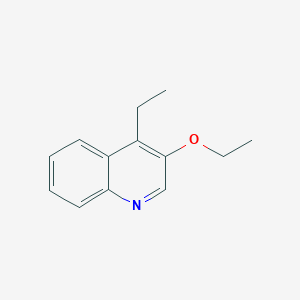![molecular formula C46H44N4O14S B040138 [(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate CAS No. 114522-13-3](/img/structure/B40138.png)
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Dtnesu is a compound of significant interest in various scientific fields due to its unique chemical properties and potential applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Dtnesu involves several steps, typically starting with the preparation of nucleoside-5’-diphosphates. One common method involves the use of tris [bis (triphenylphosphoranylidene)ammonium] pyrophosphate (PPN pyrophosphate) in the S_N2 displacement of the tosylate ion from 5’-tosylnucleosides . This method allows for the selective precipitation and isolation of nucleoside-5’-diphosphates from crude reaction mixtures.
Industrial Production Methods
Industrial production of 5-Dtnesu often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as Sephadex gel filtration and reverse-phase high-performance liquid chromatography are employed to purify the compound . The optimal catalytic temperature for the preparation of 5-Dtnesu is around 40°C, with an optimal pH of 8 .
Analyse Des Réactions Chimiques
Types of Reactions
5-Dtnesu undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s properties and enhancing its applications.
Common Reagents and Conditions
Common reagents used in the reactions of 5-Dtnesu include pyrophosphate ions, which are crucial for phosphorylation reactions . The reaction conditions often involve maintaining a dry environment to prevent moisture from affecting the reaction outcome .
Major Products Formed
The major products formed from the reactions of 5-Dtnesu depend on the specific reagents and conditions used. For example, the use of pyrophosphate ions in phosphorylation reactions typically results in the formation of nucleoside-5’-diphosphates .
Applications De Recherche Scientifique
5-Dtnesu has a wide range of scientific research applications across various fields:
Medicine: Research is ongoing to explore the potential therapeutic applications of 5-Dtnesu in treating various diseases.
Industry: 5-Dtnesu is used in the production of umami-enhancing nucleotides in the food industry.
Mécanisme D'action
The mechanism of action of 5-Dtnesu involves its interaction with specific molecular targets and pathways. For example, in biological systems, 5-Dtnesu can regulate the activity of enzymes involved in nucleotide metabolism . This regulation is achieved through the compound’s ability to bind to and modulate the activity of these enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 5-Dtnesu include other nucleoside-5’-diphosphates, such as adenosine monophosphate (AMP), guanylic acid (GMP), and cytidine monophosphate (CMP) .
Uniqueness
What sets 5-Dtnesu apart from these similar compounds is its specific chemical structure and the unique properties it imparts. For instance, 5-Dtnesu exhibits higher catalytic activity and selectivity against inosine monophosphate (IMP) compared to its commercial counterparts .
Propriétés
Numéro CAS |
114522-13-3 |
|---|---|
Formule moléculaire |
C46H44N4O14S |
Poids moléculaire |
908.9 g/mol |
Nom IUPAC |
[(2R,3S,4R,5R)-2-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-5-[4-[2-(4-nitrophenyl)ethoxy]-2-oxopyrimidin-1-yl]oxolan-3-yl] 2-(4-nitrophenyl)ethanesulfonate |
InChI |
InChI=1S/C46H44N4O14S/c1-59-38-20-12-34(13-21-38)46(33-6-4-3-5-7-33,35-14-22-39(60-2)23-15-35)62-30-40-43(64-65(57,58)29-26-32-10-18-37(19-11-32)50(55)56)42(51)44(63-40)48-27-24-41(47-45(48)52)61-28-25-31-8-16-36(17-9-31)49(53)54/h3-24,27,40,42-44,51H,25-26,28-30H2,1-2H3/t40-,42-,43-,44-/m1/s1 |
Clé InChI |
ZDSKUWRANBGSEL-QQIQMRLBSA-N |
SMILES |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
SMILES isomérique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OC[C@@H]4[C@H]([C@H]([C@@H](O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
SMILES canonique |
COC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)OC)OCC4C(C(C(O4)N5C=CC(=NC5=O)OCCC6=CC=C(C=C6)[N+](=O)[O-])O)OS(=O)(=O)CCC7=CC=C(C=C7)[N+](=O)[O-] |
Synonymes |
5'-O-dimethoxytrityl-O(4)-4-nitrophenylethyl-2'-O-4-nitrophenylethylsulfonyluridine 5-DTNESU |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Imidazo[1,2-a]pyridine-6-carbaldehyde](/img/structure/B40063.png)



![BENZENESULFONAMIDE, 4-[[[6-HYDROXY-7-(1-HYDROXYETHYL)-4,5-DIMETHYL-2-BENZOTHIAZOLYL]AMINO]METHYL]-](/img/structure/B40070.png)





![2-Oxo-3-[4-(trifluoromethyl)phenyl]propanoic acid](/img/structure/B40085.png)

![9-Methyl-7(H)-benzo[C]carbazole](/img/structure/B40087.png)
